Tert-butyl (2-(4-bromo-1h-pyrazol-1-yl)ethyl)carbamate
Overview
Description
Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate is an organic compound with the molecular formula C10H16BrN3O2 It features a pyrazole ring substituted with a bromine atom and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting 4-bromoacetophenone with hydrazine hydrate yields 4-bromo-1H-pyrazole.
Alkylation: The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 4-bromo-1H-pyrazole with an appropriate alkylating agent, such as 2-bromoethylamine.
Carbamate Formation: Finally, the alkylated pyrazole is reacted with tert-butyl chloroformate to form the desired tert-butyl carbamate derivative.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom on the pyrazole ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present. For example, the pyrazole ring can be oxidized to form pyrazole N-oxides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products include substituted pyrazoles with various functional groups replacing the bromine atom.
Oxidation: Pyrazole N-oxides.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate serves as a versatile intermediate. It can be used to introduce the pyrazole moiety into more complex molecules, which is valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s structure suggests potential biological activity. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. Therefore, this compound could be explored for similar therapeutic applications.
Industry
In the chemical industry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various chemical transformations, making it valuable in the production of fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors. The bromine atom and the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-(4-chloro-1H-pyrazol-1-yl)ethyl)carbamate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl (2-(4-methyl-1H-pyrazol-1-yl)ethyl)carbamate: Contains a methyl group instead of a halogen.
Tert-butyl (2-(4-nitro-1H-pyrazol-1-yl)ethyl)carbamate:
Uniqueness
The presence of the bromine atom in tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate makes it particularly useful for nucleophilic substitution reactions, allowing for the introduction of various functional groups. This versatility distinguishes it from similar compounds with different substituents.
Conclusion
This compound is a compound with significant potential in various fields, including organic synthesis, medicinal chemistry, and industrial applications. Its unique structure and reactivity make it a valuable intermediate for the development of new molecules with diverse functionalities.
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromopyrazol-1-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)12-4-5-14-7-8(11)6-13-14/h6-7H,4-5H2,1-3H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFSTCBXRVYOTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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